3-Fluorobenzamidine hydrochloride
Overview
Description
3-Fluorobenzamidine hydrochloride is an organic compound with the chemical formula C7H7FN2·HCl. It is a white solid powder with a melting point of approximately 160-165°C . This compound is known for its high purity, typically ≥ 97% (HPLC) . It is also referred to as 3-Fluorobenzenecarboximidamide hydrochloride or 3-Fluorobenzimidamide hydrochloride .
Mechanism of Action
Target of Action
3-Fluorobenzamidine hydrochloride primarily targets the capsid protein of viruses . The capsid protein plays a crucial role in the life cycle of a virus, being responsible for the assembly and release of new virions .
Mode of Action
The compound interacts with its target by binding to the capsid protein of the virus . This binding inhibits the assembly and release of new virions, thereby inhibiting viral replication . It has shown affinity for the same site as a number of other antiviral drugs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication pathway . By inhibiting the assembly and release of new virions, the compound disrupts the replication of the virus . Additionally, this drug has been shown to inhibit human DNA polymerase alpha and beta, which are required for DNA replication in mammalian cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication . By binding to the capsid protein of the virus, the compound prevents the assembly and release of new virions . This disrupts the life cycle of the virus and inhibits its ability to infect new cells .
Biochemical Analysis
Biochemical Properties
3-Fluorobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It binds to the capsid protein of viruses, preventing the assembly and release of new virions . Additionally, this compound has shown affinity for human DNA polymerase alpha and beta, enzymes required for DNA replication in mammalian cells . This interaction inhibits the replication process, making it a valuable tool in antiviral research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It inhibits viral replication by binding to the capsid protein of the virus, thereby preventing the assembly and release of new virions . In mammalian cells, this compound inhibits human DNA polymerase alpha and beta, which are essential for DNA replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in viral proliferation and an overall antiviral effect.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the capsid protein of viruses, inhibiting the assembly and release of new virions . Additionally, it inhibits human DNA polymerase alpha and beta, enzymes required for DNA replication in mammalian cells . This inhibition disrupts the replication process, leading to a decrease in viral proliferation. The compound’s ability to bind to these specific sites makes it a potent antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on viral replication and DNA polymerase activity . Long-term studies have shown that this compound continues to inhibit viral replication and DNA polymerase activity over extended periods, making it a reliable tool for antiviral research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to viral replication and DNA synthesis. The compound interacts with enzymes such as DNA polymerase alpha and beta, inhibiting their activity and disrupting the replication process . This interaction affects metabolic flux and metabolite levels, leading to a decrease in viral proliferation and an overall antiviral effect.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s ability to bind to the capsid protein of viruses facilitates its localization to viral replication sites . Additionally, its interaction with DNA polymerase enzymes allows it to accumulate in areas of active DNA synthesis . These transport and distribution mechanisms enhance the compound’s antiviral efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and cytoplasm, where it exerts its antiviral effects. The compound’s ability to bind to DNA polymerase enzymes and viral capsid proteins directs it to specific compartments involved in DNA replication and viral assembly . This targeted localization enhances its inhibitory effects on viral replication and DNA synthesis.
Preparation Methods
3-Fluorobenzamidine hydrochloride can be synthesized by reacting 3-fluorobenzamidine with hydrochloric acid . The specific preparation process can be adjusted and optimized according to research needs and experimental conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
3-Fluorobenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the benzene ring.
Oxidation and Reduction:
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form 3-fluorobenzoic acid and ammonium chloride.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluorobenzamidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-Fluorobenzamidine hydrochloride can be compared with other similar compounds, such as:
4-Fluorobenzamidine hydrochloride: Similar in structure but with the fluorine atom at the para position.
3,5-Difluorobenzamidine hydrochloride: Contains two fluorine atoms at the meta positions.
Benzamidine hydrochloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQHILAOJSVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499001 | |
Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75207-72-6 | |
Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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